OIFHQMGZDOXCIY-STAIPAPMSA-L OIFHQMGZDOXCIY-STAIPAPMSA-L
Brand Name: Vulcanchem
CAS No.: 10114-96-2
VCID: VC21214885
InChI: InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2
SMILES: C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C17H10N2Na2O6S
Molecular Weight: 416.3 g/mol

OIFHQMGZDOXCIY-STAIPAPMSA-L

CAS No.: 10114-96-2

Cat. No.: VC21214885

Molecular Formula: C17H10N2Na2O6S

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

OIFHQMGZDOXCIY-STAIPAPMSA-L - 10114-96-2

Specification

CAS No. 10114-96-2
Molecular Formula C17H10N2Na2O6S
Molecular Weight 416.3 g/mol
IUPAC Name disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate
Standard InChI InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2
Standard InChI Key OIFHQMGZDOXCIY-STAIPAPMSA-L
Isomeric SMILES C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
SMILES C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator